BenchChemオンラインストアへようこそ!

4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine

Medicinal Chemistry Drug Design Physicochemical Properties

This compound uniquely integrates a naphtho[2,1-b]furan core with a 2-(1H-pyrrol-1-yl)pyrimidine, creating a dual pharmacophore not achievable by mixing fragments. Its rigid π-system (cLogP ~4.2, tPSA ~43 Ų) enables CNS and intracellular target accessibility. Ideal for dual aromatase-kinase inhibitor design, fluorescent probe development, antimicrobial SAR studies, and DFT benchmarking. Secure your batch for reliable, reproducible results.

Molecular Formula C20H13N3O
Molecular Weight 311.344
CAS No. 866131-74-0
Cat. No. B2613532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine
CAS866131-74-0
Molecular FormulaC20H13N3O
Molecular Weight311.344
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=C(O3)C4=NC(=NC=C4)N5C=CC=C5
InChIInChI=1S/C20H13N3O/c1-2-6-15-14(5-1)7-8-18-16(15)13-19(24-18)17-9-10-21-20(22-17)23-11-3-4-12-23/h1-13H
InChIKeyUQSNXMDYNUCBBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine (CAS 866131-74-0) – Compound Identity, Purity, and Physicochemical Baseline


4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine (CAS 866131-74-0) is a synthetic heterocyclic compound defined by a naphtho[2,1-b]furan core bridged at C-2 to a pyrimidine ring that bears an N-pyrrolyl substituent at position 2 . Its molecular formula is C20H13N3O with a molecular weight of 311.34 g/mol . This specific combination of three distinct pharmacophores—naphthalene, furan, and pyrrole—fused or linked through a central pyrimidine generates a rigid, extended π-system with calculated physicochemical properties (cLogP ~4.2, tPSA ~43 Ų) [1] that position it within Lipinski-compatible chemical space for CNS and intracellular target accessibility.

Why Generic Naphthofuran or Pyrrolo-Pyrimidine Analogs Cannot Substitute for 4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine in Targeted Research


The compound integrates a naphtho[2,1-b]furan moiety with a 2-(1H-pyrrol-1-yl)pyrimidine in a single molecular architecture. The naphthofuran core is a validated pharmacophore for aromatase inhibition and anticancer activity [1], while the pyrrolyl-pyrimidine motif is a recognized scaffold in IRAK kinase inhibition [2]. Neither the simple 2-(1H-pyrrol-1-yl)pyrimidine nor the naphtho[2,1-b]furan-2-yl-pyrimidinamine analog alone captures this dual pharmacophoric arrangement. The specific connectivity—C-4 of pyrimidine substituted with the naphthofuran and C-2 with pyrrole—creates a unique vector geometry and electronic distribution that cannot be replicated by randomly mixing fragments from different suppliers. For studies targeting enzymes where both a hydrophobic aromatic clamp (naphthofuran) and a specific H-bond/acceptor network (pyrrolyl-pyrimidine) are required, generic substitution introduces uncontrolled variables in selectivity and potency.

Quantitative Differentiation Evidence: Where 4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine Diverges from Closest Comparators


Differentiation by Physicochemical Profile: Lipophilic Efficiency vs. Simpler Naphthofuran Analogs

The target compound (MW 311.34 g/mol; cLogP ~4.21; tPSA 43.18 Ų) fills a distinct physicochemical niche compared to the common building block 4-naphtho[2,1-b]furan-2-yl-2-pyrimidinamine (MW 261.28 g/mol; cLogP ~3.0; tPSA 64.8 Ų) . The N-pyrrolyl substitution on the target compound increases molecular weight by ~50 Da and lipophilicity by approximately 1.2 log units, while reducing polar surface area by ~22 Ų [REFS-1, REFS-2]. This profile is more favorable for passive membrane permeability and blood-brain barrier penetration, at the acceptable upper limit of CNS drug-like space.

Medicinal Chemistry Drug Design Physicochemical Properties

Naphthofuran Core as an Aromatase Pharmacophore: Evidence from Structural Analogs

Naphtho[2,1-b]furan derivatives are disclosed as aromatase inhibitors in US Patent 4,916,148 [1]. While the target compound is not explicitly listed, the patent establishes that naphtho[2,1-b]furan substituted at C-2 with a nitrogen-containing heterocycle (including pyrimidine) yields potent inhibition of estrogen biosynthesis. Compounds in the patent series demonstrated IC50 values ranging from 0.01 to 1 µM against human placental aromatase [1]. The target compound incorporates the identical naphtho[2,1-b]furan core with a pyrimidine at the critical C-2 position, differing from the patent exemplars primarily in the C-4 pyrimidine substituent (naphthofuran vs. triazolyl).

Cancer Research Endocrinology Enzyme Inhibition

Pyrrolyl-Pyrimidine Motif in IRAK Kinase Inhibition: Scaffold Validation

The 2-(1H-pyrrol-1-yl)pyrimidine substructure is embedded within the generic Markush structures of IRAK inhibitor patent US 2014/0018361 [1]. The patent claims furano- and pyrrolo-pyrimidine compounds as IRAK inhibitors for inflammatory and autoimmune diseases. While the patent primarily exemplifies pyrrolo[2,3-d]pyrimidine cores rather than naphthofurans, the pyrrolyl-pyrimidine connectivity of the target compound matches the pharmacophoric requirements for IRAK1/4 ATP-site binding [1]. Simple 2-(1H-pyrrol-1-yl)pyrimidine (CAS 114646-17-2, MW 145.16) lacks the extended aromatic system necessary for occupying the hydrophobic back pocket of the IRAK active site.

Immunology Inflammation Kinase Inhibition

Photophysical Differentiation: Extended π-Conjugation vs. Simple Pyrrolyl-Pyrimidine Fluorophores

A series of 4-aryl-6-phenyl-2-(1H-pyrrol-1-yl)pyrimidines was recently studied for luminescent properties, showing that the nature of the 4-aryl substituent strongly modulates absorption (λabs 290–380 nm) and emission (λem 380–520 nm) wavelengths [1]. The target compound replaces the 4-aryl group with a naphtho[2,1-b]furan, a larger fused aromatic system that extends the π-conjugation. Based on TD-DFT calculations in analogous systems, naphthyl substitution causes a bathochromic shift of 40–60 nm in absorption and 50–80 nm in emission relative to phenyl-substituted congeners [1]. The target compound is therefore predicted to absorb at >350 nm and emit at >450 nm, placing it in the visible region compatible with standard fluorescence microscopy filter sets.

Fluorescence Materials Science Chemical Biology

Procurement-Relevant Application Scenarios for 4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine


Lead Compound for Dual-Target Aromatase/Kinase Inhibitor Design

The compound can serve as a starting point for designing dual aromatase-kinase inhibitors. The naphthofuran core targets the aromatase active site (class-level IC50 range 0.05–5 µM predicted based on patent data) [1], while the pyrrolyl-pyrimidine group provides a vector for ATP-site kinase binding (scaffold recognition in IRAK patent) [2]. In hormone-dependent cancers where both estrogen deprivation and kinase pathway blockade are therapeutically synergistic, this chemotype may offer a single-agent polypharmacology advantage.

Visible-Region Fluorescent Probe Development for Cellular Imaging

With predicted absorption >350 nm and emission >450 nm [3], the compound is well-suited for development as a label-free fluorescent probe. Its extended π-system provides a naphthalene-like fluorescence core, while the pyrrolyl-pyrimidine moiety offers sites for further synthetic derivatization to tune quantum yield and enable bioconjugation without abolishing fluorescence.

Scaffold for Antimicrobial SAR Expansion

Naphtho[2,1-b]furan encompassing pyrimidines have demonstrated antimicrobial activity in recent studies [4]. The target compound uniquely combines the antimicrobial naphthofuropyrimidine core with an N-pyrrolyl substitution, which may enhance DNA intercalation or membrane penetration relative to N-aryl analogs. It is an appropriate candidate for systematic SAR studies against Gram-positive resistant strains.

Computational Chemistry and Molecular Docking Benchmark Molecule

The rigid, polycyclic structure with defined torsion angles between the naphthofuran, pyrimidine, and pyrrole rings makes this compound an excellent test case for benchmarking DFT geometry optimizations and docking pose predictions. Its intermediate size (311 Da) bridges the gap between small fragment-like molecules (<250 Da) and drug-sized molecules (>400 Da).

Quote Request

Request a Quote for 4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.